molecular formula C19H20BrN3O2 B11568801 4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-4-oxobutanamide

Cat. No.: B11568801
M. Wt: 402.3 g/mol
InChI Key: CFGFYWNIYHWGJY-FYJGNVAPSA-N
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Description

3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group and an ethylphenyl group connected through a hydrazinecarbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE typically involves the condensation of 3-bromobenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-ethylphenylpropanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR and HPLC, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The bromophenyl and ethylphenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The hydrazinecarbonyl linkage can participate in redox reactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3-{N’-[(E)-(3-phenoxyphenyl)methylidene]hydrazinecarbonyl}propanamide
  • N-(2-bromophenyl)-3-{N’-[(E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}propanamide

Uniqueness

3-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-ETHYLPHENYL)PROPANAMIDE is unique due to its specific combination of bromophenyl and ethylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities.

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N'-[(E)-(3-bromophenyl)methylideneamino]-N-(4-ethylphenyl)butanediamide

InChI

InChI=1S/C19H20BrN3O2/c1-2-14-6-8-17(9-7-14)22-18(24)10-11-19(25)23-21-13-15-4-3-5-16(20)12-15/h3-9,12-13H,2,10-11H2,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

CFGFYWNIYHWGJY-FYJGNVAPSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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